2-Bromo-4-tert-butylphenyl methyl carbonate

CAS No.: 1233530-91-0

Cat. No.: VC3396819

Molecular Formula: C12H15BrO3

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233530-91-0 |

|---|---|

| Molecular Formula | C12H15BrO3 |

| Molecular Weight | 287.15 g/mol |

| IUPAC Name | (2-bromo-4-tert-butylphenyl) methyl carbonate |

| Standard InChI | InChI=1S/C12H15BrO3/c1-12(2,3)8-5-6-10(9(13)7-8)16-11(14)15-4/h5-7H,1-4H3 |

| Standard InChI Key | CTCBHKRFIIJJOA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)Br |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)Br |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-Bromo-4-tert-butylphenyl methyl carbonate is a well-defined chemical entity with specific identifiers that distinguish it in chemical databases and literature. The compound has a CAS Registry Number of 1233530-91-0, which serves as its unique identifier in chemical databases . It was first registered in PubChem on August 20, 2012, with the most recent modification date being April 5, 2025 .

The basic identification parameters for 2-Bromo-4-tert-butylphenyl methyl carbonate are summarized in Table 1.

| Parameter | Value |

|---|---|

| Common Name | 2-Bromo-4-tert-butylphenyl methyl carbonate |

| CAS Registry Number | 1233530-91-0 |

| IUPAC Name | (2-bromo-4-tert-butylphenyl) methyl carbonate |

| PubChem CID | 59394944 |

| InChIKey | CTCBHKRFIIJJOA-UHFFFAOYSA-N |

Structural Features

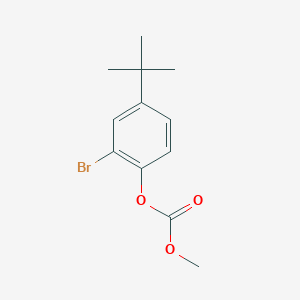

The molecular structure of 2-Bromo-4-tert-butylphenyl methyl carbonate consists of a phenyl ring substituted with three key functional groups: a bromine atom at the ortho position (C-2), a tert-butyl group at the para position (C-4), and a methyl carbonate group attached to the oxygen at position 1 . This arrangement of substituents creates a unique chemical environment that influences the compound's reactivity and applications.

The compound's structure can be represented by its molecular formula C12H15BrO3, with a molecular weight of 287.15 g/mol . The presence of the brominated phenyl ring coupled with the carbonate group creates a reactive center that can participate in various chemical transformations.

The structural representation in SMILES notation is CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)Br, while its InChI representation is InChI=1S/C12H15BrO3/c1-12(2,3)8-5-6-10(9(13)7-8)16-11(14)15-4/h5-7H,1-4H3 . These notations provide standardized representations of the compound's structure that can be interpreted by chemical software systems.

Physical and Chemical Properties

The methyl carbonate group (-OC(=O)OCH3) represents a reactive functional group that can undergo various transformations, including hydrolysis, transesterification, and nucleophilic substitution reactions. This reactivity profile makes the compound valuable as a synthetic intermediate.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-Bromo-4-tert-butylphenyl methyl carbonate typically involves the functionalization of 2-bromo-4-tert-butylphenol with a methyl carbonate group. This transformation is commonly facilitated by the reaction of the phenol with a suitable carbonate transfer reagent in the presence of a base catalyst.

A general synthetic route involves the treatment of 2-bromo-4-tert-butylphenol with methyl chloroformate in the presence of triethylamine (TEA), which serves as a base to enhance the nucleophilicity of the phenolic hydroxyl group. The reaction proceeds through nucleophilic acyl substitution, where the phenoxide ion attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the methyl carbonate ester.

Similar synthetic methodologies can be inferred from related compounds in the literature. For instance, the synthesis of other phenyl methyl carbonates often involves analogous reactions between substituted phenols and methyl chloroformate or dimethyl carbonate . These approaches can be adapted for the specific synthesis of 2-Bromo-4-tert-butylphenyl methyl carbonate.

Reaction Mechanisms

The formation of 2-Bromo-4-tert-butylphenyl methyl carbonate proceeds through a nucleophilic acyl substitution mechanism. The base (typically triethylamine) deprotonates the phenolic hydroxyl group, generating a phenoxide ion. This nucleophilic species then attacks the carbonyl carbon of the methyl chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group results in the formation of the methyl carbonate ester.

The presence of the bromine atom at the ortho position and the tert-butyl group at the para position can influence the reactivity of the phenolic hydroxyl group through electronic and steric effects. The electron-withdrawing nature of the bromine atom may decrease the nucleophilicity of the phenoxide ion, potentially necessitating stronger base conditions or extended reaction times.

Applications and Utility

Role in Chemical Synthesis

2-Bromo-4-tert-butylphenyl methyl carbonate serves as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring the incorporation of a brominated phenyl ring or a tert-butyl group. Its utility in chemical synthesis can be attributed to several factors:

-

The bromine substituent provides a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the introduction of diverse carbon-based substituents.

-

The methyl carbonate group can function as a protecting group for the phenolic hydroxyl, which can be selectively removed under mild conditions when needed.

-

The tert-butyl group contributes to the molecule's steric properties and can influence reaction selectivity in certain transformations.

These characteristics make 2-Bromo-4-tert-butylphenyl methyl carbonate particularly useful in the construction of complex molecular architectures with specific substitution patterns.

| Field | Potential Applications |

|---|---|

| Pharmaceutical | Intermediate in the synthesis of drug candidates containing functionalized phenyl rings |

| Agrochemical | Building block for pesticides and herbicides with specific activity profiles |

| Materials Science | Precursor for specialty polymers and functional materials |

| Organic Chemistry | Model compound for studying reaction mechanisms and developing new synthetic methodologies |

In pharmaceutical development, derivatives of brominated phenols have shown diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the tert-butyl group can enhance lipophilicity, potentially improving cell membrane permeability of resulting drug candidates .

In agrochemical applications, compounds containing halogenated aromatic rings often exhibit enhanced stability and biological activity. The structural features of 2-Bromo-4-tert-butylphenyl methyl carbonate could potentially be incorporated into new agrochemical agents with improved efficacy or environmental profiles.

Related Compounds

Structural Analogs

Several structural analogs of 2-Bromo-4-tert-butylphenyl methyl carbonate have been reported in the chemical literature. One closely related compound is Bis[(2-bromo-4-tert-butylphenyl)methyl] carbonate, which features two identical phenyl rings linked by a carbonate group . This compound has a molecular formula of C23H28Br2O3 and a molecular weight of 512.3 g/mol .

Another related compound is tert-Butyl 4-bromo-2-methylbenzylcarbamate, which features a carbamate group instead of a carbonate group and has a molecular weight of 300.19 g/mol. This structural variation demonstrates the diversity of functional groups that can be incorporated into similar molecular frameworks.

The synthesis of 1,2-bis(4-tert-butylphenyl)ethyne, as described in the literature, involves the coupling of 1-bromo-4-tert-butylbenzene with 1-tert-butyl-4-ethynylbenzene . While this compound differs significantly from 2-Bromo-4-tert-butylphenyl methyl carbonate, it shares the presence of tert-butylphenyl moieties and illustrates the broader family of functionalized tert-butylphenyl derivatives.

Comparative Analysis

A comparative analysis of 2-Bromo-4-tert-butylphenyl methyl carbonate and its structural analogs reveals important structural and functional relationships. Table 3 presents a comparison of key properties among these related compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | InChIKey |

|---|---|---|---|---|

| 2-Bromo-4-tert-butylphenyl methyl carbonate | C12H15BrO3 | 287.15 | Bromine, tert-butyl, methyl carbonate | CTCBHKRFIIJJOA-UHFFFAOYSA-N |

| Bis[(2-bromo-4-tert-butylphenyl)methyl] carbonate | C23H28Br2O3 | 512.3 | Bromine, tert-butyl, bis-carbonate | CYGFYCGRKBDCCC-UHFFFAOYSA-N |

The structural differences between these compounds result in distinct reactivity patterns and potential applications. For instance, the bis-carbonate derivative may exhibit enhanced stability due to its larger molecular size and the presence of two identical reactive centers . This comparative analysis provides valuable insights into structure-property relationships within this class of compounds.

Research and Development Status

Current Research Findings

Current research on 2-Bromo-4-tert-butylphenyl methyl carbonate and related compounds focuses on their synthesis, characterization, and potential applications in various fields. The compound's utility as a synthetic intermediate in the preparation of more complex molecules represents a significant area of interest.

Research in medicinal chemistry has explored the use of functionalized phenyl carbonates as building blocks for the synthesis of bioactive compounds. In one example from the literature, extensive medicinal chemistry and structure-activity relationship studies evaluated the potency, selectivity, and pharmacokinetic properties of related compounds . These studies suggest potential applications for 2-Bromo-4-tert-butylphenyl methyl carbonate in pharmaceutical research.

The reactivity of the methyl carbonate group and the brominated aromatic ring makes 2-Bromo-4-tert-butylphenyl methyl carbonate an interesting subject for studies in organic synthesis methodology. The development of new synthetic approaches that utilize this compound as a starting material or intermediate could contribute to the advancement of organic synthesis techniques.

Future Perspectives

Future research directions for 2-Bromo-4-tert-butylphenyl methyl carbonate may include:

-

Development of more efficient and environmentally friendly synthetic routes for its preparation, potentially utilizing green chemistry principles and sustainable reagents.

-

Exploration of its utility in the synthesis of pharmaceutically relevant compounds, particularly those requiring specific substitution patterns on aromatic rings.

-

Investigation of its potential applications in materials science, such as the development of functional materials with unique properties.

-

Computational studies to better understand its reactivity patterns and to predict the properties of derivatives and related compounds.

These research directions could expand our understanding of 2-Bromo-4-tert-butylphenyl methyl carbonate and enhance its value as a chemical reagent and synthetic intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume